3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide
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Description
3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C18H14ClN3O5S3 and its molecular weight is 483.96. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Drug Candidates
Researchers have synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) and evaluated for haemolytic activity, showcasing their potential as new drug candidates for Alzheimer’s treatment (Rehman et al., 2018).
Advanced Polymer Materials
A study involved the synthesis of Transparent Aromatic Polyimides derived from Thiophenyl-Substituted Benzidines, including derivatives with chlorophenyl groups. These polyimides exhibit high refractive indices, small birefringence, and good thermomechanical stabilities, indicating their application in optical materials and devices (Tapaswi et al., 2015).
Cancer Therapeutics
Sulfonamide derivatives, particularly those incorporating halogenated aminobenzolamide and halogenosulfanilamide groups, have been studied for their inhibition of tumor-associated carbonic anhydrase IX. This enzyme is a target for cancer therapy, suggesting these compounds' potential as antitumor agents (Ilies et al., 2003).
Antimicrobial Agents
Compounds similar to the specified chemical, particularly those incorporating sulfonamide and thiophene groups, have shown significant antimicrobial activity. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and tested for anti-tobacco mosaic virus activity, indicating their potential as antimicrobial agents (Chen et al., 2010).
Environmental Biotechnology
Laccase enzymes from Pleurotus ostreatus have demonstrated the ability to degrade environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics. This indicates the potential application of enzymes in bioremediation and the degradation of pollutants structurally related to the compound (Zhuo et al., 2018).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S3/c19-12-1-5-14(6-2-12)28-10-9-16(23)21-18-20-11-17(29-18)30(26,27)15-7-3-13(4-8-15)22(24)25/h1-8,11H,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBSILEMRDEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
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